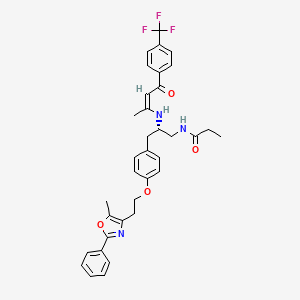

N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

GW6471 is a chemical compound specifically designed to antagonize peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor protein that plays a crucial role in regulating various cellular processes, including fatty acid metabolism, inflammation, and cell proliferation []. By blocking PPARα activity, GW6471 serves as a valuable tool for researchers investigating these processes in cell culture experiments.

Investigating Fatty Acid Metabolism

One primary area of GW6471 application lies in studying fatty acid metabolism. PPARα is known to promote the uptake and burning of fatty acids for energy production []. Researchers can utilize GW6471 to inhibit PPARα function and observe the resulting changes in cellular fatty acid utilization. This approach helps elucidate the specific role of PPARα in regulating fat metabolism within cells.

Understanding Inflammation

PPARα also possesses anti-inflammatory properties []. GW6471's ability to block PPARα allows researchers to explore the involvement of PPARα signaling in inflammatory responses. By treating cells with GW6471 and monitoring inflammatory markers, scientists can gain insights into the mechanisms by which PPARα controls inflammation at the cellular level [].

Probing Cell Proliferation

Studies suggest that PPARα activation can influence cell proliferation in certain contexts []. GW6471 provides a tool for researchers to investigate this connection. By antagonizing PPARα and observing changes in cell growth rates, scientists can assess the role of PPARα signaling in cell proliferation within a specific cell type [].

The compound N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide is a complex organic molecule featuring multiple functional groups, including an oxazole ring, an amide linkage, and a trifluoromethyl group. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

As mentioned earlier, GW6471 acts as a PPARα antagonist. PPARα is a transcription factor that regulates genes involved in fatty acid oxidation, cholesterol metabolism, and glucose uptake []. Upon binding its natural ligands, PPARα undergoes conformational changes and interacts with specific DNA sequences, promoting the expression of target genes. GW6471 disrupts this process by binding to the ligand-binding domain of PPARα, preventing natural ligand binding and subsequent gene activation [].

Studies suggest that GW6471 treatment in breast cancer stem cells leads to reduced cell viability, proliferation, and spheroid formation []. This effect is attributed to the disruption of PPARα-mediated metabolic pathways essential for cancer stem cell survival and growth [].

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions due to its electron-withdrawing nature.

- Cyclization: The oxazole moiety may engage in cyclization reactions under certain conditions, potentially leading to new heterocyclic compounds.

Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities, including:

- Anticancer Properties: Some derivatives of oxazole have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects: Compounds containing oxazole and amide functionalities have been reported to possess anti-inflammatory properties by modulating immune responses .

- Antimicrobial Activity: Certain oxazole derivatives demonstrate significant antimicrobial activity against various pathogens .

The synthesis of this compound can be approached through several methods:

- Stepwise Synthesis: Starting from simpler precursors, the compound can be synthesized through a series of reactions involving:

- Formation of the oxazole ring via cyclization reactions.

- Introduction of the ethoxy and trifluoromethyl groups through electrophilic aromatic substitution.

- Coupling reactions to form the final amide structure.

- One-Pot Synthesis: Utilizing multi-component reactions to construct the entire molecule in a single reaction vessel, which can enhance efficiency and yield.

- Modification of Existing Compounds: Deriving this compound from known analogs by modifying specific functional groups to enhance biological activity or solubility.

N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide may find applications in:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases, particularly in oncology or inflammatory conditions.

- Biochemical Research: In studies exploring the mechanisms of action of similar compounds on cellular pathways.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating the pathways affected by the compound using cell-based assays or animal models.

Preliminary data suggest that similar compounds can modulate key signaling pathways involved in inflammation and cancer progression .

Similar Compounds

Several compounds share structural similarities with N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[[Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide. These include:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-isoxazole | Structure | Antiinflammatory |

| N-(4-Chlorophenyl)-5-methylisoxazole | Structure | Antimicrobial |

| 5-Amino-N-(4-bromophenyl)-1,2-isoxazole | Structure | Anticancer |

Uniqueness

N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[[Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yla]amino]propyl]propanamide stands out due to its unique combination of an oxazole ring with a trifluoromethyl substituent, which may enhance its biological activity compared to other similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

GW6471

Dates

2: Cai J, Sun L, Lin B, Wu M, Qu J, Snider BJ, Wu S. Pretreatment with proteasome inhibitors protects against oxidative injuries via PPARα-dependent and -independent pathways in ARPE-19 cells. Invest Ophthalmol Vis Sci. 2012 Aug 31;53(9):5967-74. doi: 10.1167/iovs.12-10048. PubMed PMID: 22879419.

3: Downer EJ, Clifford E, Amu S, Fallon PG, Moynagh PN. The synthetic cannabinoid R(+)WIN55,212-2 augments interferon-β expression via peroxisome proliferator-activated receptor-α. J Biol Chem. 2012 Jul 20;287(30):25440-53. doi: 10.1074/jbc.M112.371757. Epub 2012 May 31. PubMed PMID: 22654113; PubMed Central PMCID: PMC3408184.

4: Kumar A, Qiao Z, Kumar P, Song ZH. Effects of palmitoylethanolamide on aqueous humor outflow. Invest Ophthalmol Vis Sci. 2012 Jul 3;53(8):4416-25. doi: 10.1167/iovs.11-9294. PubMed PMID: 22589443.

5: Ruiz-Medina J, Flores JA, Tasset I, Tunez I, Valverde O, Fernandez-Espejo E. Alteration of neuropathic and visceral pain in female C57BL/6J mice lacking the PPAR-α gene. Psychopharmacology (Berl). 2012 Aug;222(3):477-88. doi: 10.1007/s00213-012-2662-8. Epub 2012 Feb 22. PubMed PMID: 22354556.

6: Yu X, Li X, Zhao G, Xiao J, Mo Z, Yin K, Jiang Z, Fu Y, Zha X, Tang C. OxLDL up-regulates Niemann-Pick type C1 expression through ERK1/2/COX-2/PPARα-signaling pathway in macrophages. Acta Biochim Biophys Sin (Shanghai). 2012 Feb;44(2):119-28. doi: 10.1093/abbs/gmr119. Epub 2012 Jan 9. PubMed PMID: 22232299.

7: Reyes-Cabello C, Alen F, Gómez R, Serrano A, Rivera P, Orio L, RodrÃguez de Fonseca F, Pavón FJ. Effects of the anandamide uptake blocker AM404 on food intake depend on feeding status and route of administration. Pharmacol Biochem Behav. 2012 Mar;101(1):1-7. doi: 10.1016/j.pbb.2011.11.011. Epub 2011 Nov 22. PubMed PMID: 22133635.

8: Kämmerer I, Ringseis R, Biemann R, Wen G, Eder K. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages. Lipids Health Dis. 2011 Nov 30;10:222. doi: 10.1186/1476-511X-10-222. PubMed PMID: 22129452; PubMed Central PMCID: PMC3248880.

9: Müller MQ, Sinz A. Chemical cross-linking and high-resolution mass spectrometry to study protein-drug interactions. Methods Mol Biol. 2012;803:205-18. doi: 10.1007/978-1-61779-364-6_14. PubMed PMID: 22065227.

10: Takano M, Otsuka F, Matsumoto Y, Inagaki K, Takeda M, Nakamura E, Tsukamoto N, Miyoshi T, Sada KE, Makino H. Peroxisome proliferator-activated receptor activity is involved in the osteoblastic differentiation regulated by bone morphogenetic proteins and tumor necrosis factor-α. Mol Cell Endocrinol. 2012 Jan 2;348(1):224-32. doi: 10.1016/j.mce.2011.08.027. Epub 2011 Aug 25. PubMed PMID: 21888945.